6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione
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Overview
Description
6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is a complex organic compound that belongs to the class of thienoisoindoles This compound is characterized by its unique structure, which includes a thieno ring fused to an isoindole core, with an ethylhexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as recrystallization, chromatography, or distillation to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Mechanism of Action
The mechanism of action of 6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole
- 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
Uniqueness
6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is unique due to its specific structural features, such as the thieno ring fused to the isoindole core and the ethylhexyl side chain.
Properties
CAS No. |
335594-58-6 |
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Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-(2-ethylhexyl)thieno[3,4-f]isoindole-5,7-dione |
InChI |
InChI=1S/C18H21NO2S/c1-3-5-6-12(4-2)9-19-17(20)15-7-13-10-22-11-14(13)8-16(15)18(19)21/h7-8,10-12H,3-6,9H2,1-2H3 |
InChI Key |
FRJMWUCICRIVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CC3=CSC=C3C=C2C1=O |
Origin of Product |
United States |
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